Cyclohexyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a difluoromethoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through the relocation of heteroatoms . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. For instance, performing the reaction in a microwave medium at 140°C can yield the desired product with high efficiency . This method is advantageous due to its reduced reaction time and higher yield compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohexyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral agent due to its structural similarity to known antiviral compounds.
Cancer Research: It has shown promise as a protein kinase inhibitor, which is crucial for controlling cell growth and differentiation.
Materials Science: The unique structural properties of this compound make it a candidate for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Cyclohexyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to their active sites, thereby preventing the phosphorylation of key proteins involved in cell signaling . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazolopyrimidine core and is also studied for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another structurally related compound with potential as a CDK2 inhibitor.
Uniqueness
Cyclohexyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxyphenyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C20H22F2N4O3 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
cyclohexyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H22F2N4O3/c1-12-16(18(27)28-14-5-3-2-4-6-14)17(26-20(25-12)23-11-24-26)13-7-9-15(10-8-13)29-19(21)22/h7-11,14,17,19H,2-6H2,1H3,(H,23,24,25) |
InChI Key |
OSQMLIBBTGAATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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